(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Overview
Description
Mechanism of Action
Target of Action
Tsugaric acid A, also known as Acetyl Trametenolic Acid, is a triterpenoid It has been found to have significant effects on superoxide anion formation and human keratinocytes .
Mode of Action
Tsugaric acid A can significantly inhibit superoxide anion formation . It also protects human keratinocytes against damage induced by ultraviolet B (UV B) light . This indicates that Tsugaric acid A can protect keratinocytes from photodamage .
Biochemical Pathways
Its ability to inhibit superoxide anion formation suggests that it may impact pathways related to oxidative stress .
Result of Action
The molecular and cellular effects of Tsugaric acid A’s action include significant inhibition of superoxide anion formation and protection of human keratinocytes against UV B light-induced damage . This suggests that Tsugaric acid A can protect keratinocytes from photodamage .
Action Environment
Given its protective effects against uv b light-induced damage, it can be inferred that tsugaric acid a’s efficacy may be influenced by exposure to uv light .
Biochemical Analysis
Biochemical Properties
Tsugaric Acid A plays a significant role in biochemical reactions. It can significantly inhibit superoxide anion formation
Cellular Effects
Tsugaric Acid A has protective effects on human keratinocytes against damage induced by ultraviolet B (UVB) light . It influences cell function by protecting keratinocytes from photodamage .
Molecular Mechanism
It is known to exert its effects at the molecular level through its antioxidant properties, which inhibit superoxide anion formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tsugaric acid A involves multiple steps, typically starting from lanosterol, a common triterpenoid precursor. The process includes acetylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: Industrial production of Tsugaric acid A often involves extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification through chromatography, and crystallization. These methods are optimized to maximize the yield and maintain the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Tsugaric acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may exhibit enhanced or altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acetic anhydride and various nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Tsugaric acid A has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Its antioxidant properties make it a valuable tool for studying oxidative stress and cellular protection mechanisms.
Industry: It is used in the formulation of skincare products due to its protective effects against photodamage.
Comparison with Similar Compounds
Betulinic Acid: Another triterpenoid with similar antioxidant properties but different structural features.
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective effects, it shares some functional similarities with Tsugaric acid A.
Ursolic Acid: Exhibits anti-inflammatory and anticancer properties, making it comparable to Tsugaric acid A in terms of biological activity.
Uniqueness: Tsugaric acid A is unique due to its specific structure, which includes an acetoxy group at the 3α position and a double bond at the 8,24 positions. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27+,30-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWGZIBLJWZUEA-NFOHWCJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential benefits of (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid (Tsugaric acid A) for skin health?
A: Research suggests that this compound, also known as Tsugaric acid A, isolated from Ganoderma tsugae, exhibits potential for protecting skin against UV-induced damage. [] While the exact mechanisms are still under investigation, studies indicate it might contribute to the development of anti-photoaging formulations. []
Q2: How does the chemical structure of this compound (Tsugaric acid A) differ from other lanostanoids found in Ganoderma tsugae?
A: this compound (Tsugaric acid A) is characterized by a specific arrangement of functional groups within its lanostanoid structure. Researchers identified two new lanostanoids alongside this compound (Tsugaric acid A) in Ganoderma tsugae: (24R, S)-3alpha-acetoxy-24-hydroxy-5alpha-lanosta-8,25-di en-21-oic acid (Tsugaric acid C) and two tsugariosides (B and C). [] These compounds differ in the presence and position of hydroxyl groups, esterification patterns, and side chain modifications, ultimately influencing their biological activity.
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